4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide

Structural identity Molecular weight Lipophilicity

4-Fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide (CAS 1351587-67-1) is a synthetic sulfonamide derivative with the molecular formula C14H16FNO3S2 and molecular weight 329.4 g/mol. Its structure comprises a 4-fluoro-2-methylbenzenesulfonamide core linked via a sulfonamide nitrogen to a 2-hydroxy-2-(thiophen-2-yl)propyl side chain.

Molecular Formula C14H16FNO3S2
Molecular Weight 329.4
CAS No. 1351587-67-1
Cat. No. B2466015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide
CAS1351587-67-1
Molecular FormulaC14H16FNO3S2
Molecular Weight329.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(C2=CC=CS2)O
InChIInChI=1S/C14H16FNO3S2/c1-10-8-11(15)5-6-12(10)21(18,19)16-9-14(2,17)13-4-3-7-20-13/h3-8,16-17H,9H2,1-2H3
InChIKeyFGNMXNRPFRBDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide (CAS 1351587-67-1): Structural Identity and Procurement Baseline


4-Fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide (CAS 1351587-67-1) is a synthetic sulfonamide derivative with the molecular formula C14H16FNO3S2 and molecular weight 329.4 g/mol . Its structure comprises a 4-fluoro-2-methylbenzenesulfonamide core linked via a sulfonamide nitrogen to a 2-hydroxy-2-(thiophen-2-yl)propyl side chain . The compound belongs to a class of substituted benzenesulfonamides that have garnered interest as potential scaffolds in medicinal chemistry and chemical biology, particularly as enzyme inhibitors or receptor modulators [1]. It is primarily distributed as a specialty research chemical by niche suppliers and is not currently listed in major commercial catalogs (e.g., Sigma-Aldrich, Fisher Scientific) as of the date of this analysis.

Why Generic Benzenesulfonamide Substitution Fails for 4-Fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide (CAS 1351587-67-1)


Substituting 4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide with a generic, unsubstituted benzenesulfonamide or a simpler sulfonamide congener is not scientifically tenable because the compound's potential biological fingerprint arises from the synergistic combination of three structural features: the electron-withdrawing 4-fluoro substituent, the ortho-methyl group on the benzene ring, and the 2-hydroxy-2-(thiophen-2-yl)propyl side chain . In related fluorinated benzenesulfonamide series, removal or alteration of the fluoro substituent has been shown to significantly diminish inhibitory potency against carbonic anhydrase isoforms, with fluorinated analogs achieving nanomolar to picomolar Ki values while non-fluorinated counterparts exhibit markedly weaker affinity [1]. The thiophene-hydroxypropyl tail further distinguishes this compound from simple benzenesulfonamides, offering additional hydrogen-bonding capacity and potential π-π stacking interactions that generic analogs cannot replicate. Consequently, any procurement or experimental substitution without rigorous comparative validation risks introducing uncontrolled variables that may compromise assay reproducibility and confound structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 4-Fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide (CAS 1351587-67-1) Versus Closest Structural Analogs


Molecular Identity and Physicochemical Uniqueness Versus Unsubstituted Benzenesulfonamide Analog

The target compound differs from the simplest close analog, N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide (CAS 1351614-81-7), by the presence of a 4-fluoro substituent and a 2-methyl group on the benzene ring. The molecular weight increases from 297.4 g/mol (unsubstituted analog) to 329.4 g/mol (target compound) . The SMILES string Cc1cc(F)ccc1S(=O)(=O)NCC(C)(O)c1cccs1 uniquely identifies the target compound and distinguishes it from all known regioisomers and analogs .

Structural identity Molecular weight Lipophilicity Quality control

Fluorine Substitution: Enhanced Electronegativity and Metabolic Stability Versus Non-Fluorinated Congeners

The 4-fluoro substituent on the benzenesulfonamide ring is absent in comparator compounds such as N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide (CAS 1351614-81-7) and N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 1351617-84-9) . In published fluorinated benzenesulfonamide series targeting carbonic anhydrase, the introduction of fluorine atoms increased sulfonamide NH acidity by 1–2 pKa units and enhanced binding affinity up to 100-fold compared to non-fluorinated matched pairs, with select fluorinated derivatives achieving Ki values in the low nanomolar to picomolar range against CA II and CA IX [1]. The electron-withdrawing effect of the 4-fluoro group is also expected to decrease the pKa of the sulfonamide NH, facilitating deprotonation and coordination to catalytic zinc ions in metalloenzyme targets [1].

Fluorine chemistry Metabolic stability Electron-withdrawing effects Ligand binding

Linker Architecture: 2-Hydroxypropyl Versus 3-Hydroxypropyl Chain Length Differentiation

The target compound features a 2-hydroxy-2-(thiophen-2-yl)propyl linker wherein the hydroxyl group and thiophene are attached to the same carbon (C-2 of the propyl chain). This contrasts with 4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide, which bears the hydroxyl and thiophene at the C-3 position, increasing the spatial separation between the sulfonamide and the thiophene ring by one methylene unit . In structure-activity relationship (SAR) studies of sulfonamide-based enzyme inhibitors, linker length variations of a single methylene unit have been shown to alter inhibitory potency by 10- to 50-fold due to changes in binding pose and hydrogen-bond geometry [1]. The branched 2-hydroxypropyl architecture imposes a distinct dihedral angle constraint between the sulfonamide and thiophene moieties compared to linear or 3-substituted analogs.

Linker geometry SAR Chain length Binding pose

Comparison with Isomeric Methanesulfonamide: Sulfonamide Core Architecture Distinction

The target compound (CAS 1351587-67-1) shares the identical molecular formula C14H16FNO3S2 (MW 329.4) with 1-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)methanesulfonamide (CAS 1351640-88-4), yet they are structurally distinct positional isomers . The target compound possesses a benzenesulfonamide core (aryl-SO2-NH-), whereas CAS 1351640-88-4 contains a methanesulfonamide core (CH2-SO2-NH-) with a 4-fluorophenyl substituent and a 3-methylthiophene instead of an unsubstituted thiophene. In sulfonamide-based drug discovery, the benzenesulfonamide core is a privileged pharmacophore for carbonic anhydrase inhibition, while the methanesulfonamide core lacks the aromatic ring directly attached to the sulfonyl group and is generally associated with different target profiles [1].

Isomerism Sulfonamide core Positional isomer Pharmacophore

Cumulative Substituent Effect: 4-Fluoro + 2-Methyl Combination Versus Single-Substituent Analogs

The target compound uniquely combines a para-fluoro substituent (electron-withdrawing, -I effect) with an ortho-methyl group (electron-donating, +I and steric effects) on the benzenesulfonamide ring. This dual-substitution pattern is absent in comparator compounds such as 4-fluoro-2-methylbenzenesulfonamide (CAS 489-17-8), which lacks the thiophene-hydroxypropyl tail, and N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide (CAS 1351614-81-7), which lacks both fluoro and methyl substituents . In published SAR studies of fluorinated benzenesulfonamides, the 2-methyl group has been implicated in modulating the conformational preference of the sulfonamide group and influencing isoform selectivity among carbonic anhydrase isozymes, while the 4-fluoro group enhances binding through electronic effects [1]. The cumulative effect of both substituents may produce a binding profile not achievable by analogs bearing either substituent alone.

Substituent effect Ortho-methyl Electron-withdrawing Synergy

IMPORTANT CAVEAT: Current Absence of Direct Comparative Biological Data

As of the date of this analysis (2026-05-08), no primary research articles, patents with specific exemplified biological data, or authoritative database entries (PubChem, ChEMBL, BindingDB) containing quantitative IC50, Ki, EC50, or ADME data for 4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide (CAS 1351587-67-1) could be identified through systematic searches of the public domain [1]. All differentiation claims presented in this guide are therefore based on class-level inference from structurally related benzenesulfonamide series and physicochemical comparison with closest analogs. Prospective purchasers should be aware that the compound's biological activity, selectivity profile, and pharmacokinetic properties remain uncharacterized in the peer-reviewed literature. Procurement decisions should be predicated on the compound's value as a structurally unique chemical probe or synthetic building block rather than on any assumed biological activity.

Data gap Primary literature Biological characterization Procurement risk

Recommended Research and Industrial Application Scenarios for 4-Fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide (CAS 1351587-67-1)


De Novo Carbonic Anhydrase Inhibitor Screening

Given the established role of fluorinated benzenesulfonamides as potent carbonic anhydrase (CA) inhibitors, this compound can serve as a structurally distinct entry for screening against a panel of human CA isoforms (CA I, II, IV, IX, XII). The 4-fluoro-2-methyl substitution pattern has not been evaluated in published CA inhibitor series, offering an opportunity to explore novel isoform selectivity profiles [1]. Users should benchmark against acetazolamide and established fluorinated benzenesulfonamide CA inhibitors as positive controls.

Structure-Activity Relationship (SAR) Expansion for Thiophene-Benzenesulfonamide Anti-Tubercular Agents

The thiophene-benzenesulfonamide scaffold has demonstrated antimycobacterial activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains [2]. This compound's unique combination of 4-fluoro, 2-methyl, and 2-hydroxy-2-(thiophen-2-yl)propyl substituents represents unexplored chemical space within this phenotype. It can be included in follow-on SAR libraries to probe the effect of fluorine and methyl substitution on anti-tubercular potency and selectivity index.

Fragment-Based and Scaffold-Hopping Library Design

The benzenesulfonamide core is a recognized privileged scaffold in fragment-based drug discovery. The 2-hydroxy-2-(thiophen-2-yl)propyl side chain introduces conformational constraint and additional hydrogen-bonding capacity relative to simpler N-alkyl sulfonamides. This compound can serve as a medium-complexity fragment or scaffold-hopping starting point for targets where sulfonamide-based inhibitors have shown tractability, including matrix metalloproteinases (MMPs) and receptor tyrosine kinases [1].

Synthetic Intermediate for Covalent Probe Development

The 2-hydroxy group in the propyl linker provides a synthetic handle for further derivatization, including conversion to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, or oxidation to a ketone for reductive amination chemistry. This positions the compound as a versatile intermediate for constructing more elaborate chemical probes, including activity-based protein profiling (ABPP) probes or PROTAC linker attachment points [1].

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